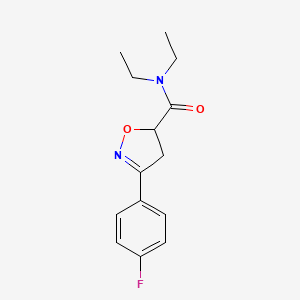![molecular formula C20H24N2O3S B4581923 3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide](/img/structure/B4581923.png)
3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-ethylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, involves intricate design and careful consideration of structure-activity relationships. The regio-effect of the N-hydroxyacrylamide moiety and the influence of the sulfonyl linker are critical factors determining their biological activity. One specific derivative demonstrated remarkable enzymatic and cellular activity, surpassing FDA-approved counterparts in potency, indicating the effectiveness of the synthesis strategy (Lee et al., 2016).
Molecular Structure Analysis
The crystal structure of related quinoline derivatives provides insight into their molecular configuration, essential for understanding their interaction with biological targets. For instance, a synthesized quinoline compound showed a triclinic crystal system, highlighting the detailed arrangement that contributes to its biological activity (Li et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For example, N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines have shown calcimimetic properties, indicating a specific interaction with the calcium sensing receptor, which is a testament to their chemical versatility (Dauban et al., 2000).
Aplicaciones Científicas De Investigación
Synthetic Methodologies
Researchers have developed efficient methods for the sulfonylation of aminoquinolines, producing derivatives such as N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide with environmentally benign byproducts, highlighting an advancement in sustainable chemistry practices (Xia et al., 2016).
Anticancer Applications
A study synthesized 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, revealing that certain derivatives exhibit remarkable enzymatic and cellular activity against cancer cells. Notably, one compound showed significant inhibition of tumor growth in vivo, marking a promising direction for anticancer therapy (Lee et al., 2016).
Material Science
In the field of materials science, derivatives of quinolinylsulfonyl phenyl have been synthesized and evaluated for their potential use in organic light-emitting diodes (OLEDs). These compounds have shown promising results as emitting materials, contributing to the advancement of display technology (Y. T. et al., 2001).
Antimicrobial and Antifungal Properties
Quinolinone derivatives have also been investigated for their antimicrobial and antifungal activities. For instance, metal chelates of certain quinolinone compounds have been synthesized and tested for antimicrobial efficacy, showcasing the potential for new treatments against bacterial and fungal infections (Patel, 2009).
Drug Discovery and Development
The synthesis and evaluation of quinoline-2-carboxamides as potential radioligands for peripheral benzodiazepine receptors highlight the compound's utility in drug discovery, offering insights into the development of new diagnostic tools for neurological conditions (Matarrese et al., 2001).
Propiedades
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-21-20(23)14-11-16-9-12-18(13-10-16)26(24,25)22-15-5-7-17-6-3-4-8-19(17)22/h3-4,6,8-10,12-13H,2,5,7,11,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDNLXXJHGJUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-N-ethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)

![7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)
![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)
![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)
![N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)

![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)
![3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isobutylbenzamide](/img/structure/B4581953.png)
![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)